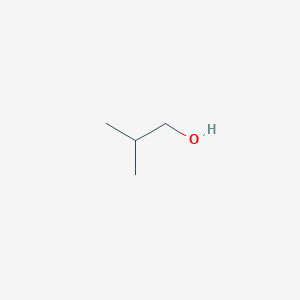

2-Methyl-1-propanol

C4H10O

(CH3)2CHCH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H10O

(CH3)2CHCH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 66.5-90.9 g/L at 25 °C

In water, 8.5X10+4 mg/L at 25 °C

Solubility in water at 20 °C: 8.5 wt%

Soluble in carbon tetrachloride

For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page.

85 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 8.7

miscible with alcohol, ether; soluble in water 1 ml in 140 ml

10%

Synonyms

Canonical SMILES

2-Methyl-1-propanol, also known as isobutanol or isobutyl alcohol, is an organic compound with the molecular formula . It is classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is only connected to one other carbon. This compound appears as a clear, colorless liquid with a characteristic odor reminiscent of alcohol. It has a boiling point of approximately 108 °C and a melting point of -108 °C, making it a volatile substance with a relatively low viscosity of 3.96 cP at 20 °C .

- Flammability: Isobutanol is a flammable liquid with a flash point of 27 °C [].

- Toxicity: Isobutanol is moderately toxic upon inhalation, ingestion, or skin contact []. Exposure can cause irritation of the eyes, respiratory tract, and skin [].

- Safety precautions: Proper personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection should be worn when handling isobutanol []. Ensure adequate ventilation and avoid contact with skin and eyes [].

Biofuel Production:

- Alternative Fuel Source: Isobutanol is considered a promising alternative fuel due to its superior properties compared to ethanol. It boasts a higher energy density , lower vapor pressure, and better blending compatibility with gasoline .

- Sustainable Production: Research is ongoing to develop efficient and sustainable methods for producing isobutanol using renewable resources. This includes microbial fermentation using engineered strains of bacteria and yeast as well as exploring the potential of photosynthetic production in cyanobacteria .

Industrial Applications:

- Chemical Feedstock: Isobutanol serves as a valuable starting material for various industrial chemicals. It can be converted into products like isobutyl acetate, used in paints and coatings, and isobutyl acrylate, a key component in synthetic rubber and adhesives .

- Deicing Fluids: Due to its low freezing point and ability to dissolve ice, isobutanol finds application in deicing fluids for aircraft and wind turbines .

Biomedical Research:

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes. For example:

- Oxidation: It can be oxidized to form aldehydes or carboxylic acids. The oxidation pathway typically leads to the formation of 2-methylpropanal or acetic acid depending on the reaction conditions.

- Esterification: Reacting with carboxylic acids in the presence of an acid catalyst yields esters:

Several methods exist for synthesizing 2-methyl-1-propanol:

- Hydroformylation of Propylene: This method involves reacting propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce butyraldehyde, which can then be reduced to isobutanol.

- Fermentation: Microbial fermentation processes can yield 2-methyl-1-propanol from biomass, particularly using specific strains of bacteria that metabolize sugars.

- Alkylation: The alkylation of formaldehyde with isobutane in the presence of an acid catalyst can also produce this alcohol.

2-Methyl-1-propanol has diverse applications across various industries:

- Solvent: It is widely used as a solvent for paints, coatings, and inks due to its ability to dissolve a wide range of organic compounds.

- Chemical Intermediate: It serves as an intermediate in the production of other chemicals such as esters and ethers.

- Fuel Additive: Its properties make it suitable as an additive in gasoline formulations to improve combustion efficiency.

- Pharmaceuticals: While not commonly used directly as a drug, it acts as a solvent or reagent in pharmaceutical synthesis .

Interaction studies involving 2-methyl-1-propanol often focus on its reactivity with other chemicals:

- Acidic Compounds: It reacts with strong acids to form esters and can be involved in acid-base reactions where it acts as a base.

- Oxidizing Agents: In the presence of oxidizing agents, it can undergo oxidation reactions leading to various products depending on the agent used.

These interactions highlight its versatility but also necessitate caution due to potential hazardous reactions under certain conditions .

Several compounds share structural similarities with 2-methyl-1-propanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| 1-Propanol | 97.2 | A straight-chain alcohol; lower boiling point. | |

| 2-Propanol (Isopropanol) | 82.6 | A secondary alcohol; more common in household products. | |

| 1-Butanol | 117.7 | A straight-chain alcohol; higher boiling point than isobutanol. | |

| Tert-Butanol | 83.5 | A tertiary alcohol; used as a solvent and fuel additive. |

Uniqueness of 2-Methyl-1-Propanol

What sets 2-methyl-1-propanol apart from these compounds is its branched structure which contributes to its distinct physical properties such as lower viscosity and higher volatility compared to straight-chain counterparts like butanol. Its unique structure also influences its reactivity and applications in industrial processes .

Microbial Biosynthesis

Bacterial Systems: E. coli, Corynebacterium glutamicum, and Lactococcus lactis

Bacterial systems have been extensively engineered for 2-methyl-1-propanol production, with several organisms demonstrating promising results. Production typically occurs through the amino acid biosynthetic pathway, where 2-keto acids are diverted toward alcohol production via the Ehrlich pathway.

Engineered Escherichia coli Systems

E. coli has been the primary bacterial workhorse for isobutanol production due to its genetic tractability and well-characterized metabolism. The metabolic engineering of E. coli for isobutanol production involves hijacking the valine biosynthesis pathway, where α-ketoisovalerate is decarboxylated to isobutyraldehyde and subsequently reduced to isobutanol. The reaction sequence can be represented as:

$$(CH3)2CHC(O)CO2H \rightarrow (CH3)2CHCHO + CO2$$

$$(CH3)2CHCHO + NADH + H^+ \rightarrow (CH3)2CHCH_2OH + NAD^+$$

Elementary mode (EM) analysis has been employed to redesign E. coli metabolism for optimal isobutanol production. By deleting 7 chromosomal genes, researchers constrained the metabolic network to 12 elementary modes, 6 of which can produce high yields of isobutanol under anaerobic conditions, ranging from 0.29 to 0.41 g isobutanol/g glucose.

Recent advances have pushed the boundaries of production metrics. Through integrated fermentation with gas stripping for in situ product removal, engineered strain JCL260 has achieved titers exceeding 50 g/L in 72 hours. This approach effectively mitigates the cytotoxicity associated with isobutanol accumulation in the culture medium, allowing for extended production periods.

Researchers have also explored alternative carbon sources for isobutanol production. Strain BWL9 was engineered to produce 528.72 mg/L isobutanol from a mixture of 20 g/L glucose and 10 g/L xylose, representing a significant step toward utilizing lignocellulosic feedstocks.

Corynebacterium glutamicum Platform

C. glutamicum, a traditional amino acid producer, has emerged as an attractive host for isobutanol biosynthesis due to its higher isobutanol tolerance compared to E. coli. Overexpression of alsS from Bacillus subtilis, ilvC and ilvD from C. glutamicum, kivd from Lactococcus lactis, and native alcohol dehydrogenase adhA led to the production of 2.6 g/L isobutanol and 0.4 g/L 3-methyl-1-butanol in 48 hours.

Further optimizations have yielded impressive results. By inactivating several genes to direct more carbon through the isobutanol pathway, researchers increased production by approximately 25% to 4.9 g/L isobutanol in a pycldh background. In fed-batch fermentations with an aerobic growth phase followed by an oxygen-depleted production phase, engineered C. glutamicum strains have produced approximately 175 mM (15.9 g/L) isobutanol with a volumetric productivity of 4.4 mM h^−1 and an overall yield of about 0.48 mol per mol of glucose in the production phase.

Bacillus subtilis Engineering

B. subtilis offers unique advantages for isobutanol production, particularly in terms of genetic stability and protein secretion capabilities. An engineered strain (BSUΔL-03) with inducible pathways produced up to 3.83 ± 0.46 g 2-methyl-1-propanol/L, which was approximately 60% higher than strains with constitutive pathways. This improvement was achieved by constructing a P(alsSD)-controlled auto-inducible 2-ketoisovalerate biosynthetic pathway and a P(spac)-controlled IPTG-inducible Ehrlich pathway, allowing precise modulation of gene expression.

Lactococcus lactis Development

L. lactis has been investigated primarily for its exceptional tolerance to isobutanol rather than as a production host. Through adaptive laboratory evolution (ALE) in a continuous stirred tank reactor, researchers have developed strains with tolerance up to 40 g/L of isobutanol. This high tolerance makes L. lactis a potential candidate for future engineering efforts, particularly as a gene donor for tolerance mechanisms.

Table 1 summarizes the production metrics achieved by various bacterial systems for 2-methyl-1-propanol production.

*Values converted from molar units; yield in mol/mol glucose.

Yeast and Fungal Systems: Saccharomyces cerevisiae and Engineered Pathways

While bacterial systems have dominated isobutanol production research, yeast offers significant advantages, particularly for industrial applications, due to its robustness and tolerance to harsh fermentation conditions.

Challenges in Saccharomyces cerevisiae Engineering

Isobutanol production in S. cerevisiae faces a fundamental challenge: subcellular compartmentalization of the relevant pathway enzymes. In native yeast metabolism, the valine biosynthesis pathway—a precursor to isobutanol production—is localized primarily in mitochondria, creating a spatial barrier to efficient production.

Unmodified S. cerevisiae produces isobutanol at very low levels, less than 1% of the theoretical maximum yield. This poor performance is attributed to several factors:

- Mitochondrial localization of key enzymes

- Competing fermentative pathways favoring ethanol production

- Redox imbalance during isobutanol synthesis

Engineered Cytosolic Pathways

To overcome compartmentalization barriers, researchers have constructed artificial cytosolic isobutanol biosynthetic pathways. One successful approach involved expressing alsS (α-acetolactate synthase from B. subtilis) and redirecting two endogenous mitochondrial enzymes—ketol-acid reductoisomerase (Ilv5) and dihydroxy-acid dehydratase (Ilv3)—to the cytosol.

Optimization of this system required careful balancing of enzyme expression levels. Overexpression of alsS alone led to growth inhibition, suggesting toxicity from intermediate accumulation. This challenge was overcome by:

- Expressing alsS under the control of a copper-inducible CUP1 promoter

- Increasing translational efficiency of the ILV5ΔN48 and ILV3ΔN19 genes by adding Kozak sequences

- Multi-copy integration of these genes into the genome

The final engineered strain JHY43D24 produced 263.2 mg/L isobutanol, representing approximately a 3.3-fold increase compared to control strains.

Role in Higher Alcohols Production

Beyond direct engineering for isobutanol production, yeast systems have been studied for their role in producing multiple higher alcohols, including 2-methyl-1-propanol, in traditional fermentation processes. In Huangjiu (Chinese rice wine) fermentation, 2-methyl-1-propanol is among the principal higher alcohols present at significant levels, influencing both flavor profile and physiological effects.

Cell-Free Systems and In Situ Product Recovery Strategies

Cell-free systems represent a paradigm shift in bioproduction, liberating biochemical processes from the constraints of maintaining cellular viability. For isobutanol production, these systems have demonstrated exceptional performance metrics that surpass even highly developed cellular systems.

Cell-Free Enzyme Systems

A completely immobilized cell-free enzyme reaction system has been developed for converting ketoisovaleric acid to isobutanol with a molar yield of 43% and a titer of 2 g/L. These performance metrics are comparable to high-performing in vivo systems, such as those achieved with Clostridium thermocellum (41% yield and 5.4 g/L titer).

The true breakthrough in cell-free technology came with the development of a bioreactor system with continuous product removal. This system produced isobutanol from glucose at an unprecedented rate of 4 g L^−1 h^−1, reaching a titer of 275 g L^−1 with 95% yield over nearly 5 days. These production metrics exceed even the highly developed ethanol fermentation process, demonstrating the potential of cell-free systems for biofuel production.

Table 2 compares the performance of different cell-free systems for 2-methyl-1-propanol production.

| System | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|

| Immobilized cell-free enzyme reaction | 2 | 43 | - | |

| Cell-free system with continuous product removal | 275 | 95 | 4 |

In Situ Product Recovery Strategies

The cytotoxicity of isobutanol presents a significant challenge for microbial production. In situ product removal strategies have been developed to overcome this limitation, enabling higher production titers and extended fermentation periods.

Gas Stripping

Gas stripping has proven effective for continuous removal of isobutanol from fermentation broths. Implementation of this technique with engineered E. coli JCL260 enabled production exceeding 50 g/L in 72 hours. The process involves bubbling air through the bioreactor, which serves dual purposes:

- Providing oxygen for cell growth

- Stripping isobutanol from the culture broth

Interestingly, a high isobutanol-tolerant strain (SA481) produced significantly less isobutanol than either the production strain (JCL260) or the parental strain (JCL16) when gas stripping was employed. This result suggests that in situ product removal can effectively overcome isobutanol toxicity, potentially obviating the need for developing highly tolerant strains.

Adsorption-Based Recovery

Alternative recovery methods include adsorption onto isobutanol-selective resins. A styrene-based resin, Dowex Optipore SD-2, has been found to effectively adsorb isobutanol from both gas and liquid streams of fermentation media at room temperature. Ethanol and methanol have proven effective as desorbents, allowing nearly 100% isobutanol recovery from the resin.

This approach offers several advantages:

- Operation at ambient temperature, reducing energy requirements

- Applicability to both gas and liquid effluent streams

- Potential for integration with continuous fermentation systems

For autotrophic fermentations utilizing H₂, CO₂, and O₂, a specialized Bioreactor for Incompatible Gases (BIG) system has been developed that allows these gases to be simultaneously fed to isobutanol-producing cells without gas-phase mixing of H₂ and O₂.

Chemical Synthesis

Hydroformylation and Reppe Carbonylation Processes

Chemical synthesis remains the dominant industrial route for 2-methyl-1-propanol production, with hydroformylation of propylene being the most widely practiced method.

Hydroformylation Process

Hydroformylation (oxo synthesis) involves the addition of a formyl group (CHO) and hydrogen to an olefin. For isobutanol production, propylene serves as the starting material:

$$CH3CH=CH2 + CO + H2 \rightarrow CH3CH2CH2CHO$$

This reaction is catalyzed by cobalt or rhodium complexes and generates a mixture of isobutyraldehyde and n-butyraldehyde. The resulting aldehydes are subsequently hydrogenated to the corresponding alcohols, which are then separated.

The hydroformylation process typically operates under the following conditions:

- Temperature: 100-200°C

- Pressure: 10-30 MPa

- Catalyst: Co₂(CO)₈ or HRh(CO)(PPh₃)₃

The rhodium-based catalysts generally operate under milder conditions and provide better selectivity toward isobutyraldehyde.

Reppe Carbonylation

An alternative industrial approach is Reppe carbonylation, which also utilizes propylene, carbon monoxide, and water:

$$CH3CH=CH2 + CO + H2O \rightarrow CH3CH2CH2CHO + H_2$$

In this process, the hydrogenation is effected by the water-gas shift reaction:

$$CO + H2O \rightarrow CO2 + H_2$$

This approach eliminates the need for external hydrogen supply but generates CO₂ as a byproduct.

Table 3 summarizes the key features of chemical synthesis methods for 2-methyl-1-propanol production.

Guerbet Condensation and Alternative Catalytic Routes

Beyond traditional hydroformylation and carbonylation, alternative chemical routes offer opportunities for 2-methyl-1-propanol production, particularly from renewable feedstocks.

Guerbet Condensation

The Guerbet reaction involves the self-condensation of primary alcohols to form higher alcohols. For isobutanol production, propanol and methanol can be reacted via Guerbet condensation. The reaction sequence involves:

- Alcohol dehydrogenation to form an aldehyde

- Aldol condensation

- Hydrogenation of the resulting α,β-unsaturated aldehyde

The process typically requires basic catalysts (e.g., alkali metal hydroxides) and elevated temperatures (200-250°C).

Recent research has explored integrating n-butanol Guerbet condensation with 1,1-dibutoxybutane hydrolysis to eliminate the adverse effect of water, which can hinder reaction progress and reduce selectivity. This integrated approach has demonstrated enhanced selectivity toward 2-ethylhexanol (73.3% at 70.5% n-butanol conversion).

While this specific work focused on 2-ethylhexanol production, the principles could be applied to isobutanol synthesis, potentially improving yields and selectivity.

Alternative Catalytic Routes

Other potential routes for isobutanol synthesis include:

- Hydrogenolysis of isobutyl esters

- Reductive amination of isobutyraldehyde followed by hydrolysis

- Catalytic conversion of syngas (CO and H₂)

These alternative approaches remain primarily in the research phase but offer potential pathways for future industrial development, particularly as the chemical industry seeks more sustainable production methods.

Bacterial Strain Optimization

Gene Knockouts and Overexpression

Central to bacterial isobutanol production is the elimination of competing pathways and the amplification of biosynthetic flux. In Corynebacterium glutamicum, deletion of the aceE (pyruvate dehydrogenase), pqo (pyruvate:quinone oxidoreductase), ilvE (branched-chain amino acid transaminase), ldhA (lactate dehydrogenase), and mdh (malate dehydrogenase) genes redirects carbon flux from byproducts like lactate and succinate toward the isobutanol pathway [2] [6]. Overexpression of the ilvBNCD operon—encoding acetohydroxyacid synthase (ilvB), acetohydroxyacid isomeroreductase (ilvC), and dihydroxyacid dehydratase (ilvD)—enhances the conversion of pyruvate to 2-ketoisovalerate, a key intermediate [2] [6].

The introduction of heterologous genes such as kivD (ketoisovalerate decarboxylase from Lactococcus lactis) and adhA (alcohol dehydrogenase from Escherichia coli) further boosts isobutanol synthesis. For instance, C. glutamicum strains expressing kivD under the ldhA promoter and adhA under the gapA promoter achieved titers of 343 mM (3.2% v/v) under oxygen deprivation [1] [2]. Similarly, E. coli engineered with kivD and yqhD (a broad-substrate alcohol dehydrogenase) produced 7.4 g/L isobutanol in 24 hours, leveraging endogenous NADPH-dependent enzymes [3] [5].

Table 1: Key Bacterial Strains for Isobutanol Production

| Strain Modifications | Titer/Yield | Reference |

|---|---|---|

| C. glutamicum ΔaceE Δpqo ΔilvE ΔldhA Δmdh with ilvBNCD, kivD, adhA | 175 mM (4.4 mM h⁻¹ productivity) | [2] [6] |

| E. coli JCL260 ΔadhE with kivD, yqhD | 7.4 g/L (24 hours) | [3] [5] |

| C. glutamicum IBU5 (kivD, adhP) | 343 mM (oxygen deprivation) | [1] |

Cofactor Engineering: NADPH/NADH Balancing Strategies

Isobutanol biosynthesis imposes distinct redox demands: the ilvC and yqhD enzymes require NADPH, while adhA utilizes NADH. To address cofactor imbalances, C. glutamicum and E. coli strains have been engineered with pntAB (transhydrogenase from E. coli), which interconverts NADH and NADPH [2] [5]. In C. glutamicum, pntAB expression increased the substrate-specific yield to 0.60 mol/mol glucose, while combinatorial modulation of pntAB and yfjB (NAD kinase) in E. coli elevated anaerobic isobutanol yields to 0.92 mol/mol [5] [6].

Malic enzyme (malE) plays a critical role in NADPH regeneration via a metabolic cycle involving pyruvate carboxylase and malate dehydrogenase. Deletion of malE in C. glutamicum reduced yields by 40%, underscoring its importance in redox balancing [2] [6]. Conversely, overexpression of pntAB in Shimwellia blattae increased isobutanol production by 39%, while reducing ethanol and lactate byproducts [4].

Yeast and Fungal Pathway Engineering

Localization of Valine Biosynthesis Pathways to Cytosol

In Saccharomyces cerevisiae, the valine biosynthesis pathway is naturally compartmentalized in mitochondria. Relocalizing enzymes such as acetolactate synthase (AlsS) and ketol-acid reductoisomerase (IlvC) to the cytosol minimizes transport bottlenecks and enhances precursor availability. This strategy, combined with cytosolic expression of kivD and ADH2, has been employed to improve isobutanol flux [7].

Suppression of Competing Metabolic Pathways

Deletion of BAT1 (mitochondrial branched-chain amino acid transaminase) reduces valine degradation, channeling 2-ketoisovalerate toward isobutanol synthesis. Simultaneous knockout of ALD6 (cytosolic aldehyde dehydrogenase) minimizes acetate formation, preserving acetyl-CoA for the isobutanol pathway [7]. While bacterial systems predominantly target lactate and succinate dehydrogenases (ldhA, mdh), yeast engineering focuses on redirecting carbon from ethanol and amino acid metabolism.

Genomic Integration and CRISPR-Based Modifications

Chromosomal integration of pathway genes ensures genetic stability and eliminates plasmid dependency. In E. coli, markerless integration of ilvBNCD, kivD, and adhA into the genome enabled continuous isobutanol production under anaerobic conditions, achieving titers of 10.8 g/L with a yield of 0.62 mol/mol [5]. CRISPR-Cas9 systems have further streamlined multiplex gene knockouts in C. glutamicum, enabling precise deletion of aceE, pqo, and ilvE in a single step [2] [6]. These advances highlight the synergy between traditional homologous recombination and modern genome-editing tools in optimizing microbial factories.

Physical Description

Liquid

Colorless, oily liquid with a sweet, musty odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless, mobile liquid with a penetrating, winey odour

Colorless, oily liquid with a sweet, musty odor.

Color/Form

Clear, colorless, refractive liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

108 °C

108.00 to 109.00 °C. @ 760.00 mm Hg

227 °F

Flash Point

82 °F

Flash points: 28 °C, closed cup; 37.78 °C, open cup

28 °C c.c.

Heavy Atom Count

Taste

Vapor Density

2.56 (Air = 1)

Relative vapor density (air = 1): 2.55

2.55

Density

0.8018 g/cu cm at 24 °C

Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F

Relative density (water = 1): 0.80

0.799-0.801

0.8

0.80

LogP

0.76

log Kow = 0.76

0.8

Odor

Odor like that of amyl alcohol, but weaker

Penetrating, wine-like, disagreeable odor

Suffocating odor of fusel oil

Slightly suffocating; nonresidual alcoholic

Odor Threshold

Odor Threshold High: 40.0 [mmHg]

Detection odor threshold from AIHA (mean = 3.6 ppm)

40 ppm

Decomposition

Melting Point

-108 °C

-162 °F

UNII

Related CAS

3453-79-0 (aluminum salt)

7425-80-1 (titanium(+4) salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects]

Use and Manufacturing

Mechanism of Action

Escherichia coli has been engineered to produce isobutanol, with titers reaching greater than the toxicity level. However, the specific effects of isobutanol on the cell have never been fully understood. Here, /researchers/ aim to identify genotype-phenotype relationships in isobutanol response. An isobutanol-tolerant mutant was isolated with serial transfers. Using whole-genome sequencing followed by gene repair and knockout, /researchers/ identified five mutations (acrA, gatY, tnaA, yhbJ, and marCRAB) that were primarily responsible for the increased isobutanol tolerance. /They/ successfully reconstructed the tolerance phenotype by combining deletions of these five loci, and identified glucosamine-6-phosphate as an important metabolite for isobutanol tolerance, which presumably enhanced membrane synthesis. The isobutanol-tolerant mutants also show increased tolerance to n-butanol and 2-methyl-1-butanol, but showed no improvement in ethanol tolerance and higher sensitivity to hexane and chloramphenicol than the parental strain. These results suggest that C4, C5 alcohol stress impacts the cell differently compared with the general solvent or antibiotic stresses. Interestingly, improved isobutanol tolerance did not increase the final titer of isobutanol production.

Vapor Pressure

10.4 [mmHg]

10.4 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1.2

9 mmHg

Pictograms

Flammable;Corrosive;Irritant

Other CAS

68989-27-5

Absorption Distribution and Excretion

Urine was analyzed immediately, 1, 2, 8, and 9 hr after drinking (during 2 hr) 3.75 mL/kg of beverages containing orange juice, 15 or 40% ethanol, and 1 g/L of 1-propanol, 2-propanol, 1-butanol, 2-butanol, isobutyl alcohol or a mixture of 1-propanol & isobutyl alcohol. Maximum urine levels /in mg/L/ were found 1 hr after drinking ended: 1-propanol 5.04, 2-propanol 3.36, 1-butanol 0.43, 2-butanol 2.55, isobutyl alcohol ... 1.7-2.03 mg/L. Urine treatment with beta-glucuronidase before analysis indicated that significant amounts of the alcohols were excreted as glucuronides, esp isobutyl alcohol. 2-Propanol and 2-butanol were the slowest to be metabolized. When mixtures of alcohols were given, the concentrations of isobutyl alcohol glucuronides were high with the mixtures containing 5 and 15% ethanol, and decreased at 40% ethanol.

Twelve subjects were exposed to 300 or 600 mg/cu m of butyl alcohol in inspired air during rest and during exercise on a bicycle ergometer. Exposure lasted 2 hr. The arterial blood concentration was low. The concentration in the last part of the expired air, ie, the alveolar concentration, was low. The quotient of alveolar concentration was low in relation to the low percentage uptake. The high solubility of butyl alcohol in water may explain the results.

Isobutyl alcohol has been observed in the blood of humans who did not have clearly defined exposure to isobutyl alcohol sources.

About 618 mg/kg isobutanol was administered by gavage to rabbits. After 24 hours, 4.4% of the dose was excreted as a glucuronic acid conjugate in the urine. Analysis of urinary or breath data suggested that a negligible fraction of orally administered isobutanol was excreted as unchanged isobutanol within 40 hours after administration to rabbits.

Metabolism Metabolites

Isobutyl alcohol is conjugated by glucuronic acid to form the glucuronide. It is also metabolized to isobutyraldehyde & isovaleric acid.

Metabolism of ethanol, propanol, isopropanol, butanol, isobutanol, sec-butanol, & tert-butanol were studied after oral admin in rabbits. Blood pH was on the acid side with propanol, butanol, & isobutanol, and on the alkaline side with isopropanol & sec-butanol, but no change was observed with ethanol & tert-butanol. Butanol & isobutanol had the lowest rate of urinary excretion. Acetaldehyde and acetic acid were detected as the urinary metabolites of ethanol and propanol, whereas isobutyraldehyde & isovaleric acid were the metabolites of isobutanol.

The hydroxylation of iso-butane led to the production of both t-butyl alcohol and iso-butyl alcohol by resting cell suspensions of methane grown Methylosinus trichorsporium 0B3b, at an optimum pH of 6-7, and an optimum temp of 40 °C.

Isobutanol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-methylpropoxy)oxane-2-carboxylic acid.

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

From isobutylene; by reduction of isobutyraldehyde with sodium amalgam or in the presence of a catalyst; by fermentation of isobutyraldehyde.

Commercial isobutyl alcohol is made almost exclusively from the hydrogenation of isobutyraldehyde obtained by the hydroformylation of propylene. However, this alcohol is also commonly obtained as a coproduct in the Fischer Tropsch synthesis of methanol.

By-product of synthetic methanol production, purified by rectification.

For more Methods of Manufacturing (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Miscellaneous Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Furniture and Related Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

Mining (except Oil and Gas) and support activities

Construction

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Adhesive Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

1-Propanol, 2-methyl-: ACTIVE

Alcohols, C8-13-iso-: ACTIVE

Analytic Laboratory Methods

Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: isobutyl alcohol; Matrix: air; Detection Limit: Not reported.

AOAC Method 968.09. Alcohols (higher) and ethyl acetate in distilled liquors. Gas chromatographic method.

AOAC Method 972.10. Alcohols (higher) and ethyl acetate in distilled liquors. Altenative gas chromatographic method.

For more Analytic Laboratory Methods (Complete) data for ISOBUTYL ALCOHOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Cyclic amines, ketones, and alcohols were extracted from urine samples with dichloromethane, separated by gas chromatography, and quantitatively determined from standard curves based on peak heights relative to those of alkanes used as internal standard. Isobutyl- and isoamylamines and alcohols could also be separated by gas chromatography.

Storage Conditions

Keep away from heat and open flame.

Interactions

Potentiation of carbon tetrachloride toxicity by aliphatic alcohols was measured by the elevation of serum glutamic oxalacetic transaminase activity. Ethanol, isopropyl alcohol, sec-butyl alcohol, and tert-butyl alcohol had a marked potentiating action. On an equimolar basis, sec-butyl alcohol and tert-butyl alcohol were more effective as potentiators than butyl alcohol and iso-butyl alcohol.

Metabolism in vivo of isobutanol, even in low concn, was markedly inhibited by simultaneous oxidation of ethanol.

Adding 1 g/l0 L of propan-1-ol, propan-2-ol, butan-1-ol, butan-2-ol, isobutanol to 40% ethanol in orange juice lowered and delayed blood ethanol max in 10 20-30 yr-old men who drank 3.75 mL/kg of synthetic beverage.

Stability Shelf Life

Dates

Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography

Weerawat Runguphan, Kanokarn KocharinPMID: 34009583 DOI: 10.1007/978-1-0716-1323-8_5

Abstract

As the consequences of climate change become apparent, metabolic engineers and synthetic biologists are exploring sustainable sources for transportation fuels. The design and engineering of microorganisms to produce bio-gasoline and other biofuels from renewable feedstocks can significantly reduce dependence on fossil fuels as well as lower the emissions of greenhouse gases. A significant amount of research over the past two decades has led to the development of microbial strains for the production of advanced fuel compounds. Crucial to these efforts are robust methods to quantify the amount of the biofuel compound being produced as well as the other metabolites that might be present during fermentation. Here, we provide a protocol for the quantification of branched-chain alcohols, specifically isobutanol and isopropanol, using high-performance liquid chromatography (HPLC).Modeling postmortem ethanol production by C. albicans: Experimental study and multivariate evaluation

Glykeria Velivasi, Hercules Sakkas, Nikolaos Kourkoumelis, Vassiliki A BoumbaPMID: 33993011 DOI: 10.1016/j.forsciint.2021.110809

Abstract

In previous research, we modeled the ethanol production by certain bacteria under controlled experimental conditions in an attempt to quantify the production of microbial postmortem ethanol in cases where other alcohols were co-detected. This contribution on the modeling of postmortem ethanol production by Candida albicans is complementary to these previous studies. Τhis work aimed to study ethanol, higher alcohols (1-propanol, isobutanol, 2-methyl-1-butanol and 3-methyl-1-butanol), and 1-butanol production by Candida albicans: (i) in different culture media (Brain Heart Infusion, BHI and, Sabouraud Dextrose Broth, SDB), (ii) under mixed aerobic/anaerobic or strict anaerobic conditions, and (iii) at different temperatures (37 °C, 25 °C and, 4 °C), and develop simple mathematical models, resulted from fungal cultures at 25 °C, to predict the microbially produced ethanol in correlation with the other alcohols. The applicability of the models was tested in the C. albicans cultures in BHI and SDB media at 37 °C, in denatured human blood at 25 °C, acidic and neutral with different concentrations of additional glucose, in acidic denatured blood diluted with dextrose solution and in blood from autopsy cases. The received results indicated that the C. albicans models could apply in cases where yeasts have been activated in blood with elevated glucose levels. Overall, the in vitro ethanol production by C. albicans in blood depended on temperature, time, glucose (or carbohydrate) content, pH of the medium and endogenous changes in the medium composition through time. Our results showed that methyl-butanol is the most significant indicator of fungal ethanol production, followed by the equally important isobutanol and 1-propanol in qualitative and quantitative terms.Morphology and transport properties of membranes obtained by coagulation of cellulose solutions in isobutanol

Igor S Makarov, Lyudmila K Golova, Markel I Vinogradov, Maria V Mironova, Tatyana S Anokhina, Nаtalia A ArkharovaPMID: 33357926 DOI: 10.1016/j.carbpol.2020.117472

Abstract

The evolution of structural-morphological transformations of cellulose membranes obtained from solutions in N-methylmorpholine-N-oxide through various temperature isobutanol coagulation baths and subsequent treatment with water and their transport properties were studied. Using SEM, it was found that during coagulation in water and drying of the membranes, a uniform monolithic microheterogeneous texture was formed. The replacement of an aqueous precipitation bath with an isobutanol one leads to the formation of a porous structure with wide pore size and shape distributions. With an increase in precipitant temperature in the as-formed membrane, transverse tunnel cavities are formed with respect to the membrane-forming axis, which collapses when the membrane is washed with water, forming a dense texture with a non-uniform membrane volume. The mechanical properties of the obtained membranes were determined and a mechanism is proposed that allows their values to be correlated with structural-morphological and transport properties.Metabolomic analysis improves bioconversion of methanol to isobutanol in Methylorubrum extorquens AM1

Zeng-Xin Ma, Min Zhang, Chang-Tai Zhang, Hui Zhang, Xu-Hua Mo, Xin-Hui Xing, Song YangPMID: 33595188 DOI: 10.1002/biot.202000413

Abstract

Methylorubrum extorquens AM1 can be engineered to convert methanol to value-added chemicals. Most of these chemicals derive from acetyl-CoA involved in the serine cycle. However, recent studies on methylotrophic metabolism have suggested that C3 pyruvate is a good potential precursor for broadening the types of synthesized products.In the present study, we found that isobutanol was a model chemical that could be generated from pyruvate through a 2-keto acid pathway. Initially, the engineered M. extorquens AM1 could only produce a trace amount of isobutanol at 0.62 mgL

after introducing the heterologous 2-ketoisovalerate decarboxylase and alcohol dehydrogenase. Furthermore, the metabolomic analysis revealed that insufficient carbon fluxes through 2-ketoisovalerate and pyruvate were the key limitation steps for efficient biosynthesis of isobutanol. Based on this analysis, the titer of isobutanol was improved by over 20-fold after overexpressing alsS gene encoding acetolactate synthase and deleting ldhA gene for lactate dehydrogenase. Moreover, substituting the cell chassis with the isobutanol-tolerant strain isolated from adaptive evolution of M. extorquens AM1 further increased the production of isobutanol by 1.7-fold, resulting in the final titer of 19 mgL

in flask cultivation.

Our current findings provided promising insights into engineering methylotrophic cell factories capable of converting methanol to isobutanol or value-added chemicals using pyruvate as the precursor.

Random Chromosomal Integration and Screening Yields

David N Carruthers, Tatyana E Saleski, Scott A Scholz, Xiaoxia Nina LinPMID: 33236893 DOI: 10.1021/acssynbio.0c00392

Abstract

Chromosomal expression of heterologous genes offers stability and maintenance advantages over episomal expression, yet remains difficult to optimize through site-specific integration. The challenge has in large part been due to the variability of chromosomal gene expression, which has only recently been shown to be affected by multiple factors, including the local genomic context. In this work we utilize Tn5 transposase to randomly integrate a three-geneoperon encoding nonphosphotransferase sucrose catabolism into the

K-12 chromosome. Isolates from the transposon library yielded a range of growth rates on sucrose as the sole carbon source, including some that were comparable to that of

K-12 on glucose (μ

= 0.70 ± 0.03 h

). Narrowness of the growth rate distributions and faster growth compared to plasmids indicate that efficient

expression is attainable. Furthermore, enhanced growth rate upon transduction into strains that underwent adaptive laboratory evolution indicate that sucrose catabolism is not limiting to cellular growth. We also show that transduction of a

fast-growth locus into an isobutanol production strain yields high titer (7.56 ± 0.25 g/L) on sucrose as the sole carbon source. Our results demonstrate that random integration is an effective strategy for optimizing heterologous expression within the context of cellular metabolism for both fast growth and biochemical production phenotypes.

Design and Characterization of Rapid Optogenetic Circuits for Dynamic Control in Yeast Metabolic Engineering

Evan M Zhao, Makoto A Lalwani, Robert J Lovelett, Sergio A García-Echauri, Shannon M Hoffman, Christopher L Gonzalez, Jared E Toettcher, Ioannis G Kevrekidis, José L AvalosPMID: 33232598 DOI: 10.1021/acssynbio.0c00305

Abstract

The use of optogenetics in metabolic engineering for light-controlled microbial chemical production raises the prospect of utilizing control and optimization techniques routinely deployed in traditional chemical manufacturing. However, such mechanisms require well-characterized, customizable tools that respond fast enough to be used as real-time inputs during fermentations. Here, we present OptoINVRT7, a new rapid optogenetic inverter circuit to control gene expression in. The circuit induces gene expression in only 0.6 h after switching cells from light to darkness, which is at least 6 times faster than previous OptoINVRT optogenetic circuits used for chemical production. In addition, we introduce an engineered inducible

promoter (P

), which is stronger than any constitutive or inducible promoter commonly used in yeast. Combining OptoINVRT7 with P

achieves strong and light-tunable levels of gene expression with as much as 132.9 ± 22.6-fold induction in darkness. The high performance of this new optogenetic circuit in controlling metabolic enzymes boosts production of lactic acid and isobutanol by more than 50% and 15%, respectively. The strength and controllability of OptoINVRT7 and P

open the door to applying process control tools to engineered metabolisms to improve robustness and yields in microbial fermentations for chemical production.

Bioactivity of volatile organic compounds by Aureobasidium species against gray mold of tomato and table grape

A Di Francesco, J Zajc, N Gunde-Cimerman, E Aprea, F Gasperi, N Placì, F Caruso, E BaraldiPMID: 33067644 DOI: 10.1007/s11274-020-02947-7

Abstract

Aureobasidium strains isolated from diverse unconventional environments belonging to the species A. pullulans, A. melanogenum, and A. subglaciale were evaluated for Volatile Organic Compounds (VOCs) production as a part of their modes of action against Botrytis cinerea of tomato and table grape. By in vitro assay, VOCs generated by the antagonists belonging to the species A. subglaciale showed the highest inhibition percentage of the pathogen mycelial growth (65.4%). In vivo tests were conducted with tomatoes and grapes artificially inoculated with B. cinerea conidial suspension, and exposed to VOCs emitted by the most efficient antagonists of each species (AP1, AM10, AS14) showing that VOCs of AP1 (A. pullulans) reduced the incidence by 67%, partially confirmed by the in vitro results. Conversely, on table grape, VOCs produced by all the strains did not control the fungal incidence but were only reducing the infection severity (< 44.4% by A. pullulans; < 30.5% by A. melanogenum, and A. subglaciale). Solid-phase microextraction (SPME) and subsequent gas chromatography coupled to mass spectrometry identified ethanol, 3-methyl-1-butanol, 2-methyl-1-propanol as the most produced VOCs. However, there were differences in the amounts of produced VOCs as well as in their repertoire. The ECvalues of VOCs for reduction of mycelial growth of B. cinerea uncovered 3-methyl-1-butanol as the most effective compound. The study demonstrated that the production and the efficacy of VOCs by Aureobasidium could be directly related to the specific species and pathosystem and uncovers new possibilities for searching more efficient VOCs producing strains in unconventional habitats other than plants.

Improved production of 2,3-butanediol and isobutanol by engineering electron transport chain in Escherichia coli

Hwi-Min Jung, Jae-Ho Han, Min-Kyu OhPMID: 32954676 DOI: 10.1111/1751-7915.13669

Abstract

The electron transport chain (ETC) is one of the major energy generation pathways in microorganisms under aerobic condition. Higher yield of ATP can be achieved through oxidative phosphorylation with consumption of NADH than with substrate level phosphorylation. However, most value-added metabolites are in an electrochemically reduced state, which requires reducing equivalent NADH as a cofactor. Therefore, optimal production of value-added metabolites should be balanced with ETC in terms of energy production. In this study, we attempted to reduce the activity of ETC to secure availability of NADH. The ETC mutants exhibited poor growth rate and production of fermentative metabolites compared to parental strain. Introduction of heterologous pathways for synthesis of 2,3-butanediol and isobutanol to ETC mutants resulted in increased titres and yields of the metabolites. ETC mutants yielded higher NADH/NADratio but similar ATP content than that by the parental strain. Furthermore, ETC mutants operated fermentative metabolism pathways independent of oxygen supply in large-scale fermenter, resulting in increased yield and titre of 2,3-butanediol. Thus, engineering of ETC is a useful metabolic engineering approach for production of reduced metabolites.

Metabolic engineering of Escherichia coli W for isobutanol production on chemically defined medium and cheese whey as alternative raw material

Katharina Novak, Juliane Baar, Philipp Freitag, Stefan PflüglPMID: 33068182 DOI: 10.1007/s10295-020-02319-y

Abstract

The aim of this study was to establish isobutanol production on chemically defined medium in Escherichia coli. By individually expressing each gene of the pathway, we constructed a plasmid library for isobutanol production. Strain screening on chemically defined medium showed successful production in the robust E. coli W strain, and expression vector IB 4 was selected as the most promising construct due to its high isobutanol yields and efficient substrate uptake. The investigation of different aeration strategies in combination with strain improvement and the implementation of a pulsed fed-batch were key for the development of an efficient production process. E. coli W ΔldhA ΔadhE Δpta ΔfrdA enabled aerobic isobutanol production at 38% of the theoretical maximum. Use of cheese whey as raw material resulted in longer process stability, which allowed production of 20 g lisobutanol. Demonstrating isobutanol production on both chemically defined medium and a residual waste stream, this study provides valuable information for further development of industrially relevant isobutanol production processes.

Optogenetic control of the lac operon for bacterial chemical and protein production

Makoto A Lalwani, Samantha S Ip, César Carrasco-López, Catherine Day, Evan M Zhao, Hinako Kawabe, José L AvalosPMID: 32895498 DOI: 10.1038/s41589-020-0639-1